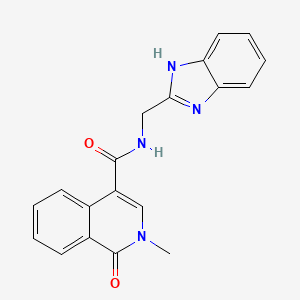

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

CAS No.:

Cat. No.: VC14977997

Molecular Formula: C19H16N4O2

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H16N4O2 |

|---|---|

| Molecular Weight | 332.4 g/mol |

| IUPAC Name | N-(1H-benzimidazol-2-ylmethyl)-2-methyl-1-oxoisoquinoline-4-carboxamide |

| Standard InChI | InChI=1S/C19H16N4O2/c1-23-11-14(12-6-2-3-7-13(12)19(23)25)18(24)20-10-17-21-15-8-4-5-9-16(15)22-17/h2-9,11H,10H2,1H3,(H,20,24)(H,21,22) |

| Standard InChI Key | CXZFCHAPBRLQCX-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=NC4=CC=CC=C4N3 |

Introduction

Chemical Identity

| Property | Value |

|---|---|

| IUPAC Name | N-(1H-1,3-benzimidazol-2-ylmethyl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide |

| Molecular Formula | C19H16N4O2 |

| Molecular Weight | 332.36 g/mol |

| Chemical Structure | Contains a benzimidazole moiety linked to an isoquinoline derivative via a carboxamide group. |

Structural Features

The compound features:

-

A benzimidazole ring, which is known for its bioactivity and ability to interact with biological targets such as enzymes and receptors.

-

An isoquinoline scaffold, often associated with pharmacological properties like anti-inflammatory and anticancer activities.

-

A carboxamide linkage, which contributes to stability and potential hydrogen bonding interactions in biological systems.

Synthesis

The synthesis of this compound typically involves:

-

Preparation of the benzimidazole precursor: Benzimidazole derivatives are synthesized through cyclization reactions of o-phenylenediamine with carboxylic acids or their derivatives.

-

Formation of the isoquinoline derivative: Isoquinoline scaffolds are constructed via Pictet-Spengler reactions or other cyclization methods.

-

Coupling reaction: The benzimidazole and isoquinoline fragments are linked through an amide bond formation using coupling agents like EDC or DCC.

Enzyme Inhibition

Compounds containing benzimidazole and isoquinoline moieties have been studied for their inhibitory effects on enzymes such as:

-

Monoamine oxidase (MAO): Involved in neurodegenerative diseases.

-

Cholinesterases (AChE and BuChE): Relevant in Alzheimer’s disease.

Anticancer Potential

Isoquinoline derivatives have shown cytotoxic effects against various cancer cell lines by interfering with DNA replication or inducing apoptosis.

Antimicrobial Activity

Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties, including activity against resistant bacterial strains.

Potential Applications

| Field | Application |

|---|---|

| Pharmaceuticals | Development of drugs targeting neurodegenerative diseases, cancer, or infections |

| Biochemistry | Enzyme inhibition studies for drug target validation |

| Material Science | Potential use in designing functional materials due to its stable heterocyclic structure |

Experimental Data

Preliminary in vitro assays suggest that compounds with similar scaffolds exhibit:

-

IC50 values in the micromolar range for MAO-B inhibition.

-

Selective cytotoxicity against tumor cell lines without affecting normal cells.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume